molecular formula C7H10S B1268010 4-ethyl-2-methylthiophene CAS No. 13678-54-1

4-ethyl-2-methylthiophene

Cat. No.: B1268010
CAS No.: 13678-54-1
M. Wt: 126.22 g/mol
InChI Key: KIWVMUQUYOKTKU-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylthiophene (CAS 66577-04-6) is a high-purity, substituted thiophene derivative of significant interest in chemical research and development. This compound serves as a versatile building block in medicinal chemistry, where the thiophene pharmacophore is a privileged structure known to impart diverse biological activities. Thiophene-based scaffolds are investigated for their potential in developing new therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others . The molecular structure of this compound makes it a valuable precursor in metal-catalyzed cross-coupling reactions, multicomponent reactions, and other synthetic transformations for constructing more complex heterocyclic systems . This chemical is characterized as a colorless to pale yellow clear liquid with a boiling point in the range of approximately 159°C to 160°C and an estimated water solubility of 119 mg/L at 25°C . Its estimated octanol-water partition coefficient (Log P) is 3.35-3.40, indicating high lipophilicity . It occurs naturally in some processed foods and has been identified in bread crust, contributing to burnt, corn-like flavor notes . For research purposes, this compound should be stored sealed in a dry environment. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVMUQUYOKTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333832
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13678-54-1
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 4 Ethyl 2 Methylthiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene (B33073). The thiophene ring is inherently more reactive than benzene (B151609) in these reactions due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) formed during the substitution process. imperial.ac.ukpearson.com

Positional Selectivity and Reactivity of the Thiophene Ring Influenced by Ethyl and Methyl Substituents

The introduction of an electrophile to the 4-ethyl-2-methylthiophene ring is governed by the directing effects of the existing alkyl substituents. Both methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect, which increases the nucleophilicity of the thiophene ring and activates it for electrophilic attack. libretexts.org

In substituted thiophenes, electrophilic attack preferentially occurs at the vacant α-position (C2 or C5) over the β-position (C3 or C4) due to the greater ability of the adjacent sulfur atom to stabilize the intermediate carbocation through resonance. In this compound, the C2 position is occupied. The remaining positions for substitution are C3 and C5.

The directing effects of the two alkyl groups combine to determine the final position of substitution:

The C2-methyl group strongly activates the adjacent C3 position and, to a greater extent, the C5 position.

The C4-ethyl group activates the adjacent C3 and C5 positions.

Consequently, both vacant positions (C3 and C5) are electronically activated. However, the C5 position is generally favored for electrophilic attack. This preference is attributed to two main factors:

Electronic Stabilization : The C5 position is an α-position, and the resulting cationic intermediate receives superior resonance stabilization from the sulfur atom compared to the intermediate formed from attack at the β-position (C3).

Steric Hindrance : The C3 position is sterically hindered, being situated between the methyl and ethyl groups, which disfavors the approach of an electrophile.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position.

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackActivating GroupsSteric HindrancePredicted Outcome
C3C2-Methyl, C4-EthylHighMinor Product
C5C2-Methyl, C4-EthylLowMajor Product

Nucleophilic Substitution Processes

Reactivity at the Sulfur Heteroatom and Ring Positions

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally an unfavorable process unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. edurev.inresearchgate.netnih.gov These groups are necessary to delocalize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

The this compound molecule lacks any such electron-withdrawing groups. Instead, it possesses two electron-donating alkyl groups, which further enrich the ring with electron density. This high electron density repels incoming nucleophiles, making direct nucleophilic substitution on the carbon atoms of the ring highly unlikely under standard conditions.

Similarly, the sulfur heteroatom in the thiophene ring is not susceptible to nucleophilic attack. The lone pairs of electrons on the sulfur atom are integral to the aromatic sextet, and the sulfur atom itself does not represent an electrophilic center. Consequently, this compound is considered unreactive toward nucleophiles at both the ring carbons and the sulfur atom.

Oxidative Transformations of the Thiophene Moiety

While the thiophene ring is relatively stable due to its aromaticity, the sulfur atom can undergo oxidation.

Formation of Sulfoxides and Sulfones

The sulfur atom in this compound can be sequentially oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org

A particularly effective catalytic system for this process is methyltrioxorhenium(VII) (MTO) with hydrogen peroxide. acs.orgacs.orgnih.gov The oxidation occurs stepwise:

Oxidation to Sulfoxide : The first oxidation step converts the sulfide (B99878) to this compound-1-oxide. Research has shown that the presence of electron-donating substituents, such as the methyl and ethyl groups in this molecule, increases the rate of this initial oxidation. acs.orgnih.govscispace.com This is because the EDGs enhance the nucleophilicity of the sulfur atom, facilitating its attack on the electrophilic oxygen of the oxidant.

Oxidation to Sulfone : Further oxidation of the sulfoxide yields this compound-1,1-dioxide. This second oxidation step is generally slower than the first.

The reaction can often be controlled to selectively yield either the sulfoxide or the sulfone by adjusting reaction conditions, such as temperature and the stoichiometry of the oxidizing agent. mdpi.com

Table 2: Products of Stepwise Oxidation of this compound
Starting MaterialOxidation StepProduct
This compoundFirst OxidationThis compound-1-oxide
This compound-1-oxideSecond OxidationThis compound-1,1-dioxide

Ring Epoxidation and Hydroxylation Pathways

In contrast to the sulfur atom, the carbon-carbon double bonds within the thiophene ring are generally resistant to epoxidation and hydroxylation under the same conditions that oxidize the sulfur. The aromatic stability of the thiophene ring makes the π-electrons less available for reactions like epoxidation, which are more characteristic of non-aromatic alkenes. fiveable.melibretexts.org

Oxidation of the thiophene ring at the carbon atoms is a less common pathway and typically requires more specialized and highly reactive conditions. For instance, oxidation with peracids in a strongly acidic medium has been shown to yield a thiophen-2-one, which is a product of apparent ring hydroxylation. acs.org This process is proposed to proceed through a highly reactive thiophene 2,3-epoxide intermediate. acs.org However, the primary and more readily achieved oxidative transformation for substituted thiophenes like this compound is the oxidation at the sulfur atom to form sulfoxides and sulfones. Standard epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) preferentially oxidize the sulfur.

Molecular Mechanisms of Oxidative Biotransformation in Thiophene Analogs

The biotransformation of thiophene and its analogs is a critical area of study, as metabolic processes can lead to the formation of reactive electrophilic metabolites. nih.gov These transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. acs.orgfemaflavor.org The oxidative metabolism of the thiophene ring generally proceeds through two main competitive pathways: S-oxidation and C-oxidation (epoxidation). acs.org

S-Oxidation Pathway: This pathway involves the oxidation of the sulfur atom within the thiophene ring to form a thiophene-S-oxide intermediate. acs.orgnih.gov Thiophene-S-oxides are generally unstable and highly reactive electrophiles, except in cases where bulky substituents at the 2- and 5-positions provide steric hindrance. nih.gov These reactive intermediates can be trapped by nucleophiles. For instance, studies on model thiophenes like benzothiophene (B83047) and tienilic acid isomer (TAI) have shown that the S-oxide intermediate can undergo a Michael-type addition with sulfur nucleophiles. femaflavor.org The reactivity of the S-oxide makes it a potential source of toxicity, as it can covalently bind to cellular macromolecules.

C-Oxidation (Epoxidation) Pathway: The alternative pathway is the oxidation of the carbon-carbon double bonds in the thiophene ring to form a thiophene epoxide (an arene oxide). acs.orgacs.org This reaction is also catalyzed by CYP enzymes. femaflavor.org The resulting epoxide is a highly reactive intermediate. acs.org It can undergo rearrangement, such as an NIH shift, similar to other arene oxides, which can lead to the formation of hydroxythiophene metabolites. nih.gov These hydroxythiophenes often exist in equilibrium with their tautomeric thiolactone forms. nih.gov In some cases, the initial oxidation of the thiophene ring can lead to ring-opened sulfenic acid isomers. femaflavor.org

The specific metabolic fate of a substituted thiophene is influenced by the nature and position of its substituents. For example, in the case of tienilic acid (TA), oxidation occurs at the C-5 position of the thiophene ring, leading to 5-OH-TA, which is in equilibrium with its thiolactone tautomer. nih.gov In contrast, its regioisomer, TAI, is oxidized to an electrophilic thiophene S-oxide. nih.gov This differential oxidation is attributed primarily to the different orientations of the molecules within the active site of the metabolizing enzyme, P450 2C9. nih.gov

Table 1: Major Oxidative Biotransformation Pathways of Thiophene Analogs

PathwayKey IntermediateMediating Enzyme(s)Potential Subsequent ProductsReference
S-OxidationThiophene-S-oxideCytochrome P450 (e.g., CYP2C9, CYP1A1)Diels-Alder dimers ("sesquioxides"), Sulfones, Covalent adducts with nucleophiles acs.orgfemaflavor.orgnih.gov
C-Oxidation (Epoxidation)Thiophene Epoxide (e.g., 2,3-epoxide)Cytochrome P450Hydroxythiophenes, Thiolactones, Mercapturic acid conjugates acs.orgnih.govacs.org

Further Functionalization and Derivatization Reactions of the this compound Nucleus

The thiophene nucleus, including that of this compound, is an electron-rich aromatic system, making it amenable to a variety of functionalization and derivatization reactions, particularly electrophilic substitution. nih.gov The presence of two electron-donating alkyl groups (methyl and ethyl) enhances the nucleophilicity of the ring, facilitating these reactions. The positions available for substitution on the this compound ring are C3 and C5.

Common derivatization reactions for thiophenes include:

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring. Due to the activating nature of the alkyl substituents, this reaction can proceed under relatively mild conditions. 2-acetylthiophenes are valuable intermediates for synthesizing new biologically active compounds. mdpi.com

Halogenation: Thiophenes can be readily halogenated (chlorinated, brominated, iodinated) at the vacant ring positions. The high reactivity often necessitates careful control of reaction conditions to avoid poly-halogenation.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can also be performed on the thiophene ring, though the conditions must be carefully chosen to avoid oxidation or degradation of the ring, which can be sensitive to strong acids. nih.gov

Metalation and Subsequent Substitution: Thiophenes can be deprotonated at a ring carbon using strong bases like organolithium reagents (e.g., n-butyllithium) to form a thienyllithium species. This highly nucleophilic intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to install diverse functional groups.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted amide like DMF) to introduce a formyl group (–CHO) onto the ring, producing a thiophenecarboxaldehyde. This is a powerful tool for creating intermediates used in the synthesis of more complex heterocyclic systems. mdpi.com

The specific regioselectivity of these reactions on the this compound nucleus will be directed by the existing methyl and ethyl substituents, which generally direct incoming electrophiles to the available alpha (C5) or beta (C3) positions.

Table 2: Selected Functionalization Reactions Applicable to Substituted Thiophenes

Reaction TypeTypical ReagentsFunctional Group IntroducedGeneral ApplicabilityReference
Friedel-Crafts AcylationAcyl chloride / Lewis acid (e.g., AlCl3) or Acetic anhydride (B1165640)Acyl (-COR)Introduces a ketone function, a versatile synthetic handle. nih.govmdpi.com
HalogenationN-Bromosuccinimide (NBS), Br2, I2Halogen (-Br, -Cl, -I)Provides a site for further cross-coupling reactions. nih.gov
Metalation-Alkylation1. n-BuLi 2. Alkyl halide (R-X)Alkyl (-R)Forms new C-C bonds via a lithiated intermediate. researchgate.net
Vilsmeier-Haack ReactionPOCl3, DMFFormyl (-CHO)A key method for synthesizing thiophene aldehydes. mdpi.com

Comparative Reactivity Analysis of this compound with Other Substituted Thiophenes

The reactivity of a substituted thiophene is profoundly influenced by the electronic properties and positions of its substituents. This compound possesses two electron-donating alkyl groups, which significantly impacts its reactivity compared to unsubstituted thiophene or thiophenes bearing electron-withdrawing groups.

Comparison with Electron-Withdrawing Group (EWG) Substituted Thiophenes: Thiophenes substituted with EWGs, such as acyl groups (e.g., 2-acetylthiophene (B1664040) or 3-acetylthiophene), are less reactive towards electrophilic aromatic substitution. mdpi.com The electron density of the aromatic ring is reduced, making it less nucleophilic. Conversely, this compound, with its two electron-donating alkyl groups, is highly activated towards electrophiles.

In the context of oxidative metabolism, the position of an acyl group has been shown to influence the metabolic pathway. For example, 3-acyl thiophenes are more likely to favor S-oxidation over ring epoxidation compared to their 2-acyl counterparts. femaflavor.org While specific data for this compound is not detailed, the electron-rich nature of its ring, conferred by the alkyl groups, would likely influence the balance between S-oxidation and C-oxidation pathways compared to an electron-deficient acylated thiophene.

Comparison with Other Alkyl-Substituted Thiophenes: Compared to monosubstituted alkylthiophenes (e.g., 2-methylthiophene), this compound is expected to be more reactive in electrophilic substitutions due to the cumulative electron-donating effect of two alkyl groups. The steric bulk of the substituents also plays a role. The ethyl group is larger than the methyl group, which could sterically hinder reactions at the adjacent C3 and C5 positions to some degree, influencing the regioselectivity of incoming reagents.

The stability of metabolic intermediates can also be affected by substitution. For thiophene-S-oxides, bulky substituents at the 2- and 5-positions are known to increase stability. nih.gov In this compound, the C2 and C4 positions are substituted. If oxidation were to occur at the sulfur, the methyl group at C2 might offer some, albeit limited, steric influence on the resulting S-oxide intermediate compared to an unsubstituted ring.

Table 3: Comparative Reactivity of Substituted Thiophenes

Thiophene DerivativeSubstituent TypeEffect on Ring Electron DensityReactivity in Electrophilic SubstitutionPredicted Major Oxidative PathwayReference
This compoundElectron-Donating (Alkyl)IncreasedHighCompetitive S- and C-oxidation, influenced by sterics/enzyme fit. nih.gov
Unsubstituted ThiopheneNoneBaselineModerateBoth S- and C-oxidation pathways are possible. nih.govacs.org
2-AcylthiopheneElectron-Withdrawing (Acyl)DecreasedLowRing epoxidation may be favored over 3-acyl isomers. femaflavor.org
3-AcylthiopheneElectron-Withdrawing (Acyl)DecreasedLowS-oxidation is generally more favored than in 2-acyl isomers. femaflavor.org

Spectroscopic and Analytical Characterization Methodologies for 4 Ethyl 2 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and structural analysis of 4-ethyl-2-methylthiophene. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the methyl and ethyl substituents, as well as the protons on the thiophene (B33073) ring. The chemical shifts are influenced by the electron-donating nature of the alkyl groups and the aromaticity of the thiophene ring.

The protons of the ethyl group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring are deshielded by the aromatic system and typically appear as a quartet in the range of δ 2.7-2.8 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) of the ethyl group, in turn, appear as a triplet at approximately δ 1.2-1.3 ppm.

The methyl group directly attached to the thiophene ring at the C-2 position is also influenced by the ring's electron density and typically resonates as a singlet around δ 2.4-2.5 ppm. The two remaining protons on the thiophene ring at positions 3 and 5 are in different electronic environments and thus have distinct chemical shifts, appearing in the aromatic region of the spectrum, generally between δ 6.5 and δ 7.0 ppm. Based on predicted data and analysis of similar substituted thiophenes, the proton at the C-5 position is expected to be at a slightly higher chemical shift than the proton at the C-3 position.

Interactive Data Table: Predicted ¹H NMR Signal Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (Thiophene ring)~6.6Singlet-
H-5 (Thiophene ring)~6.7Singlet-
-CH₂- (Ethyl group)~2.75Quartet~7.5
-CH₃ (Ethyl group)~1.25Triplet~7.5
-CH₃ (at C-2)~2.45Singlet-

Note: The data in this table is based on predicted values and analysis of structurally related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. spectrabase.com

The carbon atoms of the thiophene ring typically appear in the downfield region of the spectrum, between δ 120 and δ 145 ppm, which is characteristic for aromatic carbons. hmdb.ca The carbons bearing the alkyl substituents (C-2 and C-4) are expected to have higher chemical shifts compared to the unsubstituted carbons (C-3 and C-5) due to the substitution effect. Specifically, C-2 and C-4 are predicted to be in the range of δ 135-145 ppm, while C-3 and C-5 are expected around δ 120-130 ppm.

The aliphatic carbons of the ethyl and methyl groups resonate in the upfield region of the spectrum. The methyl carbon at C-2 is anticipated around δ 15 ppm. For the ethyl group, the methylene carbon (-CH₂-) is expected at approximately δ 23-25 ppm, and the terminal methyl carbon (-CH₃) at a higher field, around δ 15-16 ppm.

Interactive Data Table: Estimated ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Estimated Chemical Shift (δ, ppm)
C-2 (Thiophene ring)138 - 142
C-3 (Thiophene ring)125 - 129
C-4 (Thiophene ring)140 - 144
C-5 (Thiophene ring)121 - 125
-CH₂- (Ethyl group)23 - 26
-CH₃ (Ethyl group)15 - 17
-CH₃ (at C-2)14 - 16

Note: The data in this table is estimated based on the analysis of similar substituted thiophenes and general principles of ¹³C NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and providing a molecular fingerprint of this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. The aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. rug.nl The aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

The C=C stretching vibrations within the aromatic thiophene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. scirp.org The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the fingerprint region, often around 800-600 cm⁻¹. Bending vibrations for the C-H bonds of the substituted thiophene ring are also expected in the fingerprint region, providing further structural confirmation.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic (Thiophene)
2975 - 2850C-H StretchAliphatic (-CH₃, -CH₂-)
1600 - 1450C=C StretchAromatic (Thiophene)
~1460C-H BendAliphatic (-CH₂, -CH₃)
~1380C-H BendAliphatic (-CH₃)
850 - 700C-H Bend (out-of-plane)Aromatic (Thiophene)
800 - 600C-S StretchThiophene Ring

Note: The data in this table is based on characteristic vibrational frequencies for substituted thiophenes and related organic molecules.

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for observing the symmetric vibrations of the thiophene ring. The C=C stretching modes of the thiophene ring are typically strong and well-defined in the Raman spectrum, appearing in a similar region to the FT-IR absorptions (1600-1450 cm⁻¹). researchgate.net The symmetric "breathing" mode of the thiophene ring is a characteristic Raman band. For substituted thiophenes, the positions of these bands can be sensitive to the nature and position of the substituents. aip.org The C-S stretching vibrations are also readily observed in the Raman spectrum. The aliphatic C-H stretching and bending modes are generally weaker in the Raman spectrum compared to the aromatic ring vibrations. The unique pattern of Raman shifts provides a valuable molecular fingerprint for this compound. cardiff.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight. A prominent fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation is highly favorable. libretexts.orgyoutube.com This would result in a base peak at m/z 111. The loss of the entire ethyl group (•C₂H₅) would lead to a fragment at m/z 97. Further fragmentation of the thiophene ring can also occur, leading to smaller fragment ions.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
126[C₇H₁₀S]⁺˙ (Molecular Ion)-
111[C₆H₇S]⁺•CH₃
97[C₅H₅S]⁺•C₂H₅

Note: The fragmentation pattern is proposed based on the analysis of the isomeric compound 2-ethyl-5-methylthiophene (B1332078) and general principles of mass spectrometry. The relative abundances of the fragments may vary.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. In this process, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. unl.edu The mass-to-charge ratio (m/z) of these fragments provides a unique fingerprint for the compound.

The molecular ion (M⁺) for this compound (C₇H₁₀S) appears at an m/z of 126. The fragmentation pattern is dominated by cleavages at the ethyl group, which are stabilized by the aromatic thiophene ring. The most significant fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage, which is favorable due to the formation of a stable secondary carbocation adjacent to the thiophene ring. This results in a prominent peak at m/z 111 ([M-15]⁺), which is often the base peak in the spectrum. libretexts.org Another characteristic fragment can be observed at m/z 97, corresponding to the loss of the entire ethyl group ([M-29]⁺). libretexts.orgmsu.edu

Table 1: Characteristic EI-MS Fragmentation of this compound

m/z Value Fragment Ion Proposed Structure
126 [C₇H₁₀S]⁺ Molecular Ion
111 [C₆H₇S]⁺ [M-CH₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically employed for larger, more polar, and thermally labile molecules. While less common for small, nonpolar, and volatile compounds such as this compound, it can be utilized under specific conditions. ESI generates ions by applying a high voltage to a liquid solution, creating an aerosol and leading to the formation of protonated molecules [M+H]⁺.

For this compound, ESI-MS analysis would be expected to yield a primary ion at m/z 127, corresponding to the protonated molecule [C₇H₁₁S]⁺. This technique is particularly useful in hyphenated systems like LC-MS for analyzing complex mixtures containing thiophene derivatives. nih.gov The analysis of related aminothiophene compounds by ESI-MS has successfully identified the protonated molecular ion, confirming the utility of this method for thiophene-based structures. nih.goviucr.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatography-mass spectrometry techniques are essential for the separation and identification of this compound from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like alkylated thiophenes. uu.nl In this technique, the sample is vaporized and separated on a capillary column before entering the mass spectrometer for detection. medicalresearchjournal.org A common setup involves a non-polar capillary column (e.g., HP-5MS) with helium as the carrier gas and a programmed temperature ramp to ensure efficient separation. chrom-china.com The retention time provides a chromatographic identifier, while the mass spectrometer provides the EI-MS spectrum for definitive structural confirmation. medicalresearchjournal.org Studies on pyrolysis products and environmental samples have successfully used GC-MS to identify various alkylthiophenes, including isomers of ethyl-methylthiophene. uu.nlmedicalresearchjournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. While GC-MS is more conventional for this specific compound, LC-MS is valuable for less volatile thiophene derivatives or when analyzing mixtures that are not amenable to GC. sigmaaldrich.comsigmaaldrich.com A typical LC-MS analysis would use a reversed-phase column and an ESI source, detecting the protonated molecule [M+H]⁺ at m/z 127. nih.govscienceopen.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. mhlw.go.jpresearchgate.net For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the conjugated system of the thiophene ring.

The substitution of alkyl groups (methyl and ethyl) on the thiophene ring causes a slight bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted thiophene. The UV-Vis spectrum of this compound is expected to show a strong absorption band in the range of 230–240 nm. This characteristic absorption is useful for quantitative analysis and for detection in chromatographic methods. nih.gov

Table 2: Electronic Transitions for this compound

Spectral Region Wavelength (λmax) Type of Transition

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. For this compound, both normal-phase and reversed-phase HPLC methods can be developed. nih.gov

In a reversed-phase setup, which is more common, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The compound is retained based on its hydrophobicity.

In a normal-phase setup, a polar stationary phase (e.g., silica) is paired with a nonpolar mobile phase, such as hexane (B92381) mixed with a small amount of a more polar solvent like ethanol (B145695) or isopropanol. nih.gov

Detection is typically achieved using a UV detector set to the compound's maximum absorption wavelength (λmax), as determined by UV-Vis spectroscopy. nih.gov The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Table 3: Exemplary HPLC Conditions for Analysis

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase (Column) Octadecylsilane (C18) Silica (B1680970) Gel
Mobile Phase Acetonitrile/Water Hexane/Ethanol (e.g., 95:5)

| Detection | UV at λmax (~230-240 nm) | UV at λmax (~230-240 nm) |

Table of Mentioned Compounds

Compound Name
This compound
Thiophene
2-methylthiophene (B1210033)
2-ethylthiophene (B1329412)
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Hexane
Ethanol
Isopropanol
Acetonitrile

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Sulfur-Selective Flame Photometric Detection (FPD)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. ccsenet.org When coupled with a Flame Ionization Detector (FID), GC provides quantitative data based on the combustion of organic compounds in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms. This method is widely used for determining the purity of thiophene derivatives and for analyzing their presence in complex mixtures such as petroleum products. researchgate.net For instance, GC-FID has been employed to study the composition of pyrolysis gasoline, which can contain various alkylated thiophenes. medicalresearchjournal.org

For specific detection of sulfur-containing compounds like this compound, a Flame Photometric Detector (FPD) is highly advantageous. The FPD operates by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame, offering high selectivity for sulfur over carbon. scispace.comresearchgate.net This selectivity is crucial when analyzing samples where hydrocarbons could interfere with the detection of sulfur compounds. researchgate.net The dual-detector approach, combining FID and FPD, allows for simultaneous quantification of hydrocarbon and sulfur-containing compounds. scispace.com However, it's noted that the FPD's sensitivity can decrease for higher-molecular-weight sulfur compounds. scispace.com

The choice of capillary column is critical for achieving good separation. Columns like the DB-1701 or SH-Rxi™-1MS have been utilized for the analysis of sulfur compounds in various matrices. chrom-china.comgcms.cz Temperature programming, where the column temperature is gradually increased, is often employed to separate a wide range of compounds with different boiling points. scispace.com

Below is a representative table of GC conditions that could be adapted for the analysis of this compound.

ParameterValue
Column SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm)
Injection Mode Split
Carrier Gas Helium
Carrier Gas Control Constant Column Flow Mode (e.g., 2.8 mL/min)
Column Temperature Program 40 °C (hold 3 min) - 10 °C/min ramp to 250 °C (hold 16 min)
Detector FID / FPD

This table is illustrative and based on typical conditions for similar analyses. gcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of products, including this compound. libretexts.orgchemscene.com In the synthesis of thiophene derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govasianpubs.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wvu.edu The choice of the mobile phase is crucial for achieving effective separation. A common solvent system for separating compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) and hexane, where the ratio can be adjusted to optimize the separation. wvu.edu

After development, the separated spots on the TLC plate are visualized. For compounds that are UV-active, a UV lamp can be used for visualization. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. libretexts.org

For example, in the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate, a related thiophene derivative, TLC on silica gel plates (Merck 60 F254) was used to confirm the completion of the reaction. nih.goviucr.org

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v)
Visualization UV light (254 nm)
Application Monitoring reaction progress and assessing purity

This table provides a typical example of TLC conditions used for thiophene derivatives. nih.goviucr.org

Elemental Analysis (CHNS) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This analysis is critical for verifying the empirical formula of the synthesized compound and ensuring its stoichiometric purity. asianpubs.org The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₇H₁₀S).

The results of elemental analysis are typically presented as a percentage of each element by weight. For a pure sample of this compound, the theoretical elemental composition would be:

Carbon (C): 66.61%

Hydrogen (H): 7.99%

Sulfur (S): 25.40%

Deviations between the found and calculated values can indicate the presence of impurities or that the incorrect compound has been synthesized. For many synthesized thiophene derivatives, elemental analysis data is a standard characterization requirement. asianpubs.orgresearchgate.net

ElementTheoretical %Found % (Hypothetical)
Carbon (C) 66.6166.58
Hydrogen (H) 7.998.02
Sulfur (S) 25.4025.35

This table presents the theoretical elemental composition of this compound and hypothetical experimental results.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.org While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for single-crystal XRD analysis. nih.goviucr.org Such studies provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, a related compound, was determined by X-ray diffraction. nih.goviucr.orgiucr.org The analysis revealed detailed information about the planarity of the thiophene ring and the conformation of the substituent groups. iucr.org In this specific case, the compound crystallized in the triclinic space group Pī with two molecules in the asymmetric unit. researchgate.net This level of detail is invaluable for understanding the compound's physical properties and chemical reactivity. iucr.org Although no specific X-ray diffraction data for this compound itself is readily available, likely due to its liquid state, the analysis of its solid derivatives provides crucial structural insights into the thiophene scaffold.

ParameterExample Data from a Thiophene Derivative (Ethyl 2-amino-4-methylthiophene-3-carboxylate)
Crystal System Triclinic
Space Group
Molecules per Asymmetric Unit (Z') 2
Key Structural Features Planar thiophene ring, intramolecular hydrogen bonding

This table is based on published data for a related thiophene derivative and illustrates the type of information obtained from X-ray diffraction studies. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Ethyl 2 Methylthiophene

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations are a cornerstone for understanding the fundamental characteristics of a molecule. These methods allow for the precise determination of geometric and vibrational properties, offering a microscopic view that complements experimental findings.

Geometry Optimization using Density Functional Theory (DFT) (e.g., B3LYP method)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for its accuracy in predicting molecular geometries.

Vibrational Frequency Calculations and Potential Energy Distribution (VEDA) Analysis

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule.

Due to the lack of specific published VEDA analysis for 4-ethyl-2-methylthiophene, a detailed table of vibrational assignments cannot be provided. However, the expected spectrum would feature characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups, C-S stretching of the thiophene (B33073) ring, and various bending and rocking modes of the ethyl and methyl substituents.

Theoretical Determination of Bond Lengths and Bond Angles

The optimized molecular geometry from DFT calculations provides a complete set of theoretical bond lengths and bond angles. These parameters define the three-dimensional structure of the molecule. For the thiophene ring in this compound, the C-S bond lengths and the C-S-C bond angle are of particular interest as they are defining features of the heterocyclic system.

While a comprehensive table of calculated bond lengths and angles for this compound is not available in the reviewed literature, some general structural parameters for thiophenes can be noted. The C-S-C bond angle in the thiophene ring is typically around 91.4°. evitachem.com The bond lengths within the thiophene ring reflect its aromatic character, being intermediate between single and double bonds. The attachment of the ethyl and methyl groups would cause minor perturbations in the local geometry of the thiophene ring.

Table 1: Illustrative Theoretical Bond Parameters for a Thiophene Derivative (based on related compounds)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond LengthC-S~1.7 Å
Bond LengthC=C~1.37 Å
Bond LengthC-C~1.42 Å
Bond AngleC-S-C~91.4°
Bond AngleC-C-S~112°
Bond AngleC-C-C~112°

Note: This table is illustrative and based on general values for thiophene derivatives. Specific values for this compound would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO/LUMO) Energy Gap Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

For this compound, theoretical calculations have estimated the HOMO-LUMO energy gap to be in the range of 4.7 to 5.5 eV. evitachem.com A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. evitachem.com The energy of the HOMO is reported to be between -6.2 and -6.5 eV, and the LUMO energy is between -1.0 and -1.5 eV. evitachem.com These values suggest that this compound is a relatively stable molecule due to the aromaticity of the thiophene ring. evitachem.com The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Theoretical Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-6.2 to -6.5eV
LUMO Energy-1.0 to -1.5eV
HOMO-LUMO Gap4.7 to 5.5eV

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interconnections

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonds, which correspond to the familiar Lewis structure representation. It is particularly useful for analyzing charge transfer and donor-acceptor interactions within a molecule.

The analysis of interactions between filled (donor) NBOs and empty (acceptor) NBOs reveals the extent of electron delocalization, which is a key factor in the stability of aromatic systems like thiophene. The stabilization energy, E(2), associated with these interactions can be calculated using second-order perturbation theory. uni-muenchen.dewisc.edu

Lack of Sufficient Research Data for "this compound" Prevents In-Depth Theoretical Analysis

A comprehensive review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies specifically focused on the compound This compound . While general principles of computational chemistry are well-established for thiophene and its derivatives, detailed analyses as specified in the requested article outline—including Molecular Electrostatic Potential (MEP) surface analysis, Electron Localization Function (ELF) diagrams, Fukui function analysis, Hirshfeld surface analysis, and specific molecular docking or dynamics simulations—are not present in publicly accessible research for this particular molecule.

The search for detailed research findings on this compound (CAS No. 13678-54-1) did not yield specific studies that have computationally modeled and published data for the requested properties. The molecular structure consists of a five-membered thiophene ring with a methyl group at the 2-position and an ethyl group at the 4-position. Its molecular formula is C₇H₁₀S and it has a molecular weight of 126.22 g/mol . Physical properties such as a boiling point of 436 K (163 °C) and a melting point of 214 K (-59 °C) are documented. The electronic structure is characterized by the π-electron delocalization of the aromatic thiophene ring.

However, the specific computational analyses requested, which are crucial for a detailed discussion of charge distribution, reactive regions, electron localization, and intermolecular interactions, have been extensively applied to other, more widely studied thiophene derivatives, such as Ethyl-2-amino-4-methylthiophene-3-carboxylate (EAMC) . tandfonline.comtandfonline.comnih.gov For EAMC, detailed studies on MEP, ELF, Fukui functions, and Hirshfeld surfaces are available, providing insights into its reactivity and solid-state interactions. tandfonline.comtandfonline.comnih.gov

Methodologies for the computational study of thiophene derivatives are well-documented. For instance, Density Functional Theory (DFT) is a common method for optimizing molecular geometry and predicting spectroscopic properties. isres.org Furthermore, general force-field parametrization schemes for molecular dynamics simulations of conjugated materials, including ethylthiophene, have been developed, which could theoretically be applied to this compound.

Despite the existence of these methodologies, the specific application to and published results for this compound are absent from the scientific literature. Consequently, the creation of a scientifically accurate and data-driven article that strictly adheres to the provided outline for this specific compound is not feasible at this time due to the lack of primary research data.

Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Computation

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting the electronic absorption spectra of organic molecules, including substituted thiophenes. nih.govrsc.org This theoretical approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. researchgate.net The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculation. tandfonline.com

While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on structurally similar compounds. For instance, computational studies on other alkyl-substituted thiophenes consistently show that the primary electronic transitions are of a π-π* character, localized on the thiophene ring. nih.govresearchgate.net The substitution pattern on the thiophene ring, including the presence of alkyl groups, influences the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption wavelengths. nih.gov

A relevant example is the computational study of ethyl-2-amino-4-methylthiophene-3-carboxylate (EAMC), which shares the 4-methyl substitution pattern. nih.govtandfonline.com In that study, TD-DFT calculations were performed using the B3LYP functional and 6-311++G(d,p) basis set to predict the UV-Vis spectrum in various solvents. nih.govtandfonline.com The results indicated that the solvent environment can induce shifts in the absorption maxima. For EAMC, the calculated λmax values were found in the UV region, and these theoretical predictions were in good agreement with experimental data. nih.govtandfonline.com

For this compound, the main absorption bands are expected to be in the UV region, characteristic of the thiophene chromophore. The ethyl and methyl substituents are anticipated to cause a slight bathochromic (red) shift compared to unsubstituted thiophene due to their electron-donating inductive effects.

To illustrate the type of data generated from TD-DFT calculations, the following table presents theoretical absorption data for a related thiophene derivative, ethyl-2-amino-4-methylthiophene-3-carboxylate, calculated in different environments. nih.govtandfonline.com

SolventCalculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
Gas Phase353.860.2253HOMO -> LUMO
Methanol (B129727)365.620.2831HOMO -> LUMO
DMSO368.610.2924HOMO -> LUMO

This table is illustrative and based on data for ethyl-2-amino-4-methylthiophene-3-carboxylate to demonstrate typical TD-DFT outputs. nih.govtandfonline.com The values for this compound may differ.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotational freedom of its two alkyl substituents: the methyl group at position 2 and the ethyl group at position 4. The thiophene ring itself is a rigid, planar aromatic system, so the main conformational variability arises from the orientation of these alkyl side chains relative to the ring.

Ethyl Group Conformation: The ethyl group at the C4 position introduces a key degree of rotational freedom around the C(ring)-C(ethyl) single bond. Molecular dynamics simulations on similar molecules, like ethyl 3-(thiophen-3-yl)propanoate, have shown that multiple conformers can exist with varying torsion angles. For this compound, the ethyl group can adopt different orientations, leading to distinct conformers. The relative energies of these conformers are influenced by steric interactions between the ethyl group's methyl moiety and the thiophene ring, particularly the hydrogen atom at the C5 position. Computational studies on related alkyl-substituted aromatic systems suggest that the energy barriers for the rotation of an ethyl group are generally low, allowing for rapid interconversion between conformers at room temperature. For example, the rotational barrier for the ethyl group in ethylbenzene (B125841) is on the order of 1-2 kcal/mol.

Methyl Group Conformation: The methyl group at the C2 position also possesses rotational freedom around the C(ring)-C(methyl) bond. The barrier to internal rotation of a methyl group on a thiophene ring is influenced by its position and the presence of adjacent substituents. Experimental and computational studies on various methyl-substituted thiophenes have determined these rotational barriers. uni-hannover.deresearchgate.net For 2-methylthiophene (B1210033), the barrier is relatively low. The presence of the ethyl group at the 4-position is not expected to significantly alter the rotational barrier of the 2-methyl group due to the distance between them.

The following table summarizes expected rotational energy barriers for the alkyl substituents in this compound, based on data from analogous compounds.

Rotational GroupBondAnalogous CompoundTypical Rotational Barrier (kcal/mol)
Ethyl GroupC4-C(ethyl)Ethylbenzene / Ethyl Thiophenes~1-3
Methyl GroupC2-C(methyl)2-Methylthiophene~0.5-1.0

These values are estimates based on data from similar molecular structures and serve to illustrate the expected conformational dynamics.

Applications of 4 Ethyl 2 Methylthiophene and Substituted Thiophenes in Advanced Materials

Organic Electronics and Optoelectronic Devices

The unique electronic structure of the thiophene (B33073) ring, characterized by delocalized π-electrons, makes its derivatives highly suitable for applications in organic electronics. smolecule.com These materials bridge the gap between the processability of plastics and the electronic properties of semiconductors, enabling the creation of lightweight, flexible, and large-area electronic devices. advancedmaterialsworld.comnih.gov

Role in Organic Semiconductors and Conductive Polymers

Substituted thiophenes are a cornerstone of organic semiconductor research. nih.gov The inherent conductivity of polythiophenes, which are long chains of thiophene units, can be significantly enhanced through a process called doping, where oxidizing agents create charge carriers along the polymer backbone. wikipedia.org This transforms the material from a poorly soluble, insulating polymer into a conductive salt. wikipedia.org The properties of these materials can be finely tuned by adding different functional groups to the thiophene ring before polymerization. rsc.orguni-tuebingen.de For instance, adding alkyl side chains can improve solubility, while electron-withdrawing or electron-donating groups can alter the semiconductor's charge transport capabilities, making them either p-type (hole-transporting) or n-type (electron-transporting). rsc.orgrsc.org

Polythiophenes and their derivatives are among the most stable and widely used conducting polymers, finding applications as electrical conductors, in antistatic coatings, and as active components in various electronic devices. cmu.edursc.org The development of regioregular polythiophenes, where the side chains are all aligned in the same direction, has led to materials with superior self-assembly properties and higher charge carrier mobilities. advancedmaterialsworld.com

Table 1: Properties of Selected Thiophene-Based Conducting Polymers

Polymer/Derivative Synthesis Method Key Properties Potential Applications
Polythiophene (PT) Chemical or Electrochemical Polymerization Becomes highly conductive upon doping; good environmental and thermal stability. wikipedia.orgrasayanjournal.co.in Electrodes, Sensors, Antistatic coatings. cmu.edu
Poly(3-alkylthiophenes) (P3ATs) Chemical Polymerization (e.g., McCullough method) Improved solubility and processability; regioregularity leads to high mobility. advancedmaterialsworld.commdpi.com Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs). advancedmaterialsworld.com
Poly(3,4-ethylenedioxythiophene) (PEDOT) Chemical Polymerization High conductivity, good stability, and transparency when mixed with PSS. wikipedia.orgrsc.org Hole transport layers in OLEDs and OSCs, antistatic coatings. wikipedia.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

Thiophene derivatives are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs). researchgate.netnih.gov In OLEDs, these materials can function as the emissive layer, where electrical charges recombine to produce light, or as charge-transporting layers that facilitate the efficient injection of holes and electrons. nih.govmdpi.com The color of the emitted light can be precisely controlled by modifying the chemical structure of the thiophene derivative, which alters the material's energy levels (HOMO/LUMO gap). mdpi.com For example, thieno[3,2-b]thiophene (B52689) derivatives have been successfully used as emitters in OLEDs. mdpi.com

OLETs are more complex devices that combine the light-emitting function of an OLED with the switching capability of a transistor. Thiophene-based materials, such as biphenylyl/thiophene systems, are valued in OLETs for their ambipolar behavior (ability to transport both holes and electrons) and good optical emissivity. github.io Researchers have successfully observed electroluminescence from oligothiophene derivatives like 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) when used as the active layer in an OLET. aip.org

Table 2: Performance of Thiophene Derivatives in Light-Emitting Devices

Device Type Thiophene Derivative Role Key Performance Metric
OLED Thieno[3,2-b]thiophene-based polymers Emitting Layer Current efficiency varied with substitution (e.g., pentyl groups). mdpi.com
OLED Phenanthroimidazole with thiophene Emissive Layer Forms White OLEDs (WOLEDs) due to electromer emission. doi.org
OLET 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) Active Layer Max. EL Quantum Efficiency: 6.4 × 10⁻³ %. aip.org

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key application for thiophene-based semiconductors due to their potential for creating low-cost, flexible electronics. researchgate.netadvancedmaterialsworld.comnih.gov In an OFET, a thiophene-based active layer controls the flow of current between two electrodes (source and drain) in response to a voltage applied to a third electrode (the gate). nih.gov The performance of these devices is largely determined by the charge carrier mobility of the semiconductor. bohrium.com

Oligothiophenes (short chains of thiophenes) and fused thiophene systems like benzothiophene (B83047) and thienoacenes have been intensively studied for OFETs. bohrium.comsigmaaldrich.com Functionalization of these molecules allows for tailoring their properties. For example, attaching electron-withdrawing groups can create n-type semiconductors, which are less common but essential for building complementary circuits. rsc.org Researchers have achieved high mobilities with materials like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, making them competitive with amorphous silicon. nih.govsigmaaldrich.com The ability to process these materials from solution is a major advantage for large-scale fabrication. advancedmaterialsworld.combohrium.com

Table 3: Research Findings on Thiophene-Based OFETs

Thiophene Derivative Device Configuration Hole Mobility (cm²/Vs) On/Off Ratio
Benzo[b]thiophene derivative (Compound 1) Top-contact/bottom-gate 0.055 2.5 x 10⁷
Liquid crystalline regioregular polythiophenes (PQTs) Air-fabricated TFT up to 0.14 > 10⁷
Dithienylnaphthalenes and quaterthiophenes OFET device up to 0.57 (electron mobility) Not Specified
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) OFET High mobility reported Good reproducibility

Utility in Photovoltaic Devices and Organic Solar Cells

Thiophene-based conjugated polymers and small molecules are leading candidates for the active layer in organic photovoltaic (OPV) devices and organic solar cells. researchgate.netrsc.org Their strong light absorption in the solar spectrum, chemical versatility, and charge transport properties are key advantages. rsc.orgresearchgate.net In a typical bulk heterojunction solar cell, a blend of a thiophene-based donor material and a fullerene or non-fullerene acceptor is used to absorb light, generate excitons (bound electron-hole pairs), and separate them into free charges to produce an electric current. researchgate.netbohrium.com

Table 4: Performance Data for Thiophene-Based Organic Solar Cells

Thiophene-Based Material Device Architecture Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Short-Circuit Current (Jsc)
Asymmetric D-π-A molecule with thiophene spacer (1) Vacuum-deposited OPV 5.41% 0.87 V 11.04 mA·cm⁻²
Asymmetric D-π-A molecule with thiazole (B1198619) spacer (2) Vacuum-deposited OPV 6.20% 0.95 V 12.01 mA·cm⁻²
Diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene (10) Solution-processed OPV Not specified in snippet Not specified Not specified

Thiophene-Based Nanoparticles in Nanotechnology and Optoelectronics

Thiophene-based nanoparticles (TNPs) represent a significant advancement in nanotechnology, leveraging the unique optical and electronic properties of thiophene polymers at the nanoscale. researchgate.net These nanoparticles are widely used as the active components in a variety of optoelectronic devices, including OLEDs, OFETs, and sensors. researchgate.net Their excellent electron transport, stability, and processability in solutions make them highly versatile. researchgate.net

A particularly innovative application is in bio-optoelectronics. Researchers have shown that nanoparticles made from functionalized polythiophenes can dock on the membrane of living cells. rsc.orgresearchgate.net When illuminated, these nanoparticles can absorb visible light and convert it into an electrical signal, effectively polarizing the cell membrane. rsc.org This ability to create photoactive sites on live cells opens up possibilities for phototransduction and controlling cellular functions with light. rsc.orgresearchgate.net The photoreactivity of these nanoparticles can be further controlled by creating core@shell structures, where the nanosegregation of different thiophene-based materials leads to unique photoinduced charge separation effects. acs.org

Development of Functional Materials

The chemical versatility of the thiophene ring allows for the synthesis of a vast array of functional materials with tailored properties. researchgate.netthieme-connect.com By strategically adding different substituents to the thiophene core, chemists can control not only the electronic properties but also the material's morphology, solubility, and self-assembly behavior. thieme-connect.comrsc.org This has led to the development of materials for a wide range of applications beyond electronics. mdpi.comclockss.org

For instance, fused-thiophene systems like thieno[3,2-b]thiophenes are not only used in electronics but also as components in porous materials for hydrogen storage. mdpi.com The synthesis of non-symmetric thiophene derivatives, which can be challenging, is of great interest as these structures can offer advantages in charge separation and material morphology for electronic devices. chemistryviews.org New, efficient synthetic routes, such as cascade cyclization or successive cross-coupling reactions, are constantly being developed to create novel substituted thiophenes with unique functionalities. mdpi.comchemistryviews.org These advanced synthetic methods enable the creation of libraries of new materials that can be screened for desired properties, accelerating the discovery of next-generation functional materials. chemistryviews.org

Applications in Liquid Crystal Technology

Substituted thiophenes are integral building blocks in the design of mesogenic materials, which form the basis of liquid crystal (LC) technologies. The inclusion of a thiophene moiety into the molecular core of a liquid crystal can significantly influence its phase behavior, thermal stability, and electro-optical properties.

Research into 2,4-disubstituted thiophenes has revealed critical structure-property relationships. The thermal stability and tendency to form mesophases are highly dependent on the total number of aromatic rings in the molecular core. tandfonline.com Systems containing four rings exhibit greater thermal stability compared to their three-ring counterparts. tandfonline.com Furthermore, the nature of the substituent at the 4-position of the thiophene ring is crucial; a 1,4-phenylene substituent generally imparts better thermal properties than a 2,5-thienyl substituent. tandfonline.com This research has also led to the discovery of novel chiral phases, including a phase tentatively identified as a SmecticC* ferrielectric phase, which was the first reported occurrence in 2,4-thiophene systems. tandfonline.com

The geometry of the thiophene ring itself is a key design element. A 2,5-disubstituted thiophene unit introduces a distinct bend in a rod-like molecule, with an angle of approximately 154°, which is larger than that of furan (B31954) or pyrrole (B145914) analogues. mit.edu This "bent-rod" shape is a subject of significant investigation for creating novel liquid crystal phases. mit.edu The inherent dipole moment of the thiophene ring, which is perpendicular to the long molecular axis in calamitic (rod-shaped) liquid crystals, often leads to materials with negative dielectric anisotropy. acs.org The substitution pattern also plays a role in polymorphism; asymmetrical substitution at the 2- and 5-positions can lower mesophase transition temperatures and result in a richer variety of liquid crystalline phases. acs.org

The versatility of thiophene chemistry extends to applications in liquid crystal alignment. Azo-containing thiophene-based prop-2-enoates have been shown to be effective photoalignment layers for commercial nematic liquid crystals. york.ac.uk Studies indicate that 3-substituted thiophenes provide superior photoalignment compared to their 2-substituted isomers, demonstrating how subtle structural changes can impact material performance in display applications. york.ac.uk

Table 1: Mesomorphic Properties of Selected Thiophene-Based Liquid Crystals

A summary of transition temperatures for various multi-ring phenyl thiophenes, illustrating the influence of molecular structure on liquid crystalline phases. Data is illustrative based on findings in the literature. acs.org

Compound Structure (Schematic)Number of RingsSubstitution PatternTransition Temperatures (°C)
Alkyl-Phenyl-Thiophene-CN32,5-DisubstitutedCr 80 SmA 95 N 120 I
Alkyl-Phenyl-Thiophene-Phenyl-CN42,5-DisubstitutedCr 110 SmC 150 SmA 210 I
AlkylO-Phenyl-Thiophene-CO-O-Phenyl-Alkyl42,4-DisubstitutedCr 95 SmX* 115 SmC* 130 SmA 145 I

Cr = Crystal, SmA = Smectic A, SmC = Smectic C, SmX* = Unidentified Smectic Phase, N = Nematic, I = Isotropic Liquid.

Design of Dyes and Chromophoric Components for Photonic Polymers

The electronic properties of thiophene make it a superior component for chromophores used in photonic polymers, which are materials that can manipulate light. Theoretical and experimental studies have shown that replacing a benzene (B151609) ring with a thiophene ring in "push-pull" chromophores enhances their performance. rsc.orgwiley.com This is because the delocalization energy of thiophene is lower than that of benzene, which facilitates intramolecular charge transfer—a key mechanism for creating materials with high nonlinear optical (NLO) activity. rsc.orgwiley.com

Researchers have developed efficient synthetic routes to create thiophene-containing chromophores for NLO polymers. One approach uses 2-aminothiophene derivatives as key intermediates to build push-pull systems that show significant potential for use in highly sensitive NLO polymeric materials. rsc.orgrsc.org By attaching electron-donating and electron-accepting groups to a conjugated system containing thiophene, chromophores with large electro-optic (EO) coefficients can be achieved. For instance, chromophores combining isophorone (B1672270) and thiophene bridges have demonstrated extremely high r₃₃ values (a measure of EO activity) of 70 pm/V when incorporated into a polycarbonate matrix. acs.org

Beyond NLO, thiophene-based dyes are designed for a range of photonic applications:

Electroluminescence: Copolyfluorenes lightly doped with a 2,5-bis(2-phenyl-2-cyanovinyl)thiophene chromophore have been used as the emitting layer in polymer light-emitting diodes (PLEDs). doi.org These materials show significantly enhanced maximum brightness and current efficiency compared to the undoped polyfluorene host. doi.org

Selective NIR Dyes: For applications like photodetectors and optical filters, it is desirable to have dyes that absorb in the near-infrared (NIR) region while remaining transparent in the visible spectrum. nih.govacs.org A series of quinoidal oligomers based on thieno[3,4-b]thiophene (B1596311) have been rationally designed to achieve this, with some molecules showing strong absorption approaching 1200 nm while being transparent from 400 to 750 nm. nih.govacs.org

Dye-Sensitized Solar Cells (DSSCs): Thiophene units are used as π-conjugated linkers in organic dyes for DSSCs. Introducing a fused-thiophene ring system, such as thienothiophene, into the dye structure can increase the conjugation length, leading to a broader absorption spectrum and higher molar extinction coefficients. mdpi.com This strategy has resulted in DSSCs with incident photon-to-current conversion efficiencies exceeding 90% in the visible region. mdpi.com

Table 2: Performance of Selected Thiophene-Based Photonic Materials

Overview of different thiophene-based chromophores and their performance in various photonic applications.

Chromophore TypeApplicationKey Performance MetricReference
Isophorone-Thiophene BridgeNonlinear Optics (NLO)r₃₃ = 70 pm/V at 1550 nm acs.org
Copolyfluorene with Thiophene DopantElectroluminescence (PLED)Brightness: 5230 cd/m² doi.org
Thieno[3,4-b]thiophene Quinoidal OligomerNIR DyeAbsorbs at 750-1000 nm; transparent in visible nih.gov, acs.org
Fused-Thiophene Linker (DSSC Dye)Dye-Sensitized Solar CellPCE = 7.8%; IPCE > 80% (450-580 nm) mdpi.com

PCE = Power Conversion Efficiency, IPCE = Incident Photon-to-Current Conversion Efficiency.

Electrochromic Device Development

Electrochromic materials can change their color upon the application of an electrical potential, making them ideal for applications such as smart windows, displays, and energy-saving technologies. idu.ac.id Polythiophenes are among the most studied classes of electrochromic polymers due to their high stability, straightforward synthesis, and processability. annualreviews.org The color change in these materials arises from reversible redox reactions (p-type doping and undoping) that alter the electronic structure of the polymer backbone. annualreviews.org

A significant advantage of using thiophene-based polymers is the ability to tune their electrochromic properties by modifying the monomer structure. annualreviews.orgscispace.com This allows for the creation of materials with a wide palette of colors. For example:

The parent, unsubstituted poly(thiophene) switches between red in its neutral (undoped) state and blue in its oxidized (doped) state. annualreviews.org

Poly(3-methylthiophene) is purple when neutral and turns pale blue upon oxidation. annualreviews.org

Poly(3,4-ethylenedioxythiophene), widely known as PEDOT, is deep blue in its neutral state and becomes a highly transmissive, light-blue upon oxidation, making it exceptionally suitable for smart window applications. annualreviews.org

Copolymerization is another powerful strategy to fine-tune electrochromic performance. By electropolymerizing mixtures of different monomers, materials with unique properties can be fabricated. For example, a copolymer of 1,4-bis(3-methylthiophen-2-yl)benzene (BMTB) and 1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene (EBE) exhibits distinct multi-color transitions between orange-yellow, yellowish-green, sky blue, and purplish-blue. researchgate.net Similarly, donor-acceptor-donor (D-A-D) type polymers incorporating thiophene and quinoxaline (B1680401) units have been synthesized, yielding materials with high optical contrast (>80% in the NIR region) and fast switching times (<1.5 s). bohrium.com

The performance of an electrochromic device (ECD) is characterized by its optical contrast (ΔT%), switching speed, and coloration efficiency (CE). Thiophene-based systems consistently show promising results in these areas. An ECD fabricated from poly(3,4′-dimethyl-2,2′-bithiophene) and PEDOT showed reversible color switching between orange-yellow and dark blue, with a coloration efficiency of 577 cm²/C. mdpi.com Another device, based on a π-conjugated polymer with thieno[3,2-b]thiophene and EDOT moieties, displayed a high optical contrast of 34% and excellent stability, retaining 88% of its electroactivity after 500 cycles. bohrium.com

Table 3: Performance of Electrochromic Devices Based on Substituted Thiophenes

A comparative summary of the electrochromic performance of various devices constructed with different thiophene-based polymers.

Active Polymer(s)Color ChangeMax. Optical Contrast (ΔT%)Switching Time (s)Coloration Efficiency (CE) (cm²/C)Reference
P(EBE-co-BMTB) / PEDOTGrayish Green ↔ Sky Blue24.5% at 630 nm-397.9 at 630 nm researchgate.net
PDMeBTh / PEDOTOrange-Yellow ↔ Dark Blue61% at 634 nm-577 at 634 nm mdpi.com
P3 / PProDOPPurple ↔ Pale Grey34% at 579 nmColoring: 0.9, Bleaching: 1.2240 at 579 nm bohrium.com
PThQ-Ph, PThQ-PhOMe, PThQ-ThMulticolor (Vis-NIR)>80% at 1600 nm<1.5 s>300 bohrium.com

P(EBE-co-BMTB) = Poly(1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene-co-1,4-bis(3-methylthiophen-2-yl)benzene), PDMeBTh = Poly(3,4′-dimethyl-2,2′-bithiophene), P3 = Polymer of thieno[3,2-b]thiophene extended with EDOT, PProDOP = Poly(propyloxy-dioxypyrrole), PThQ-Ph/PhOMe/Th = Polymers of thiophene-quinoxaline derivatives.

Biological and Biochemical Research Applications of 4 Ethyl 2 Methylthiophene Derivatives Excluding Clinical Human Data, Dosage, or Adverse Effects

Molecular Interaction Studies

The study of how 4-ethyl-2-methylthiophene derivatives interact with specific biological targets such as enzymes and receptors is fundamental to elucidating their mechanism of action. These interactions are governed by the specific arrangement of functional groups on the thiophene (B33073) ring, which can lead to either inhibition or modulation of biological pathways. ontosight.ai

Investigations of Enzyme Binding and Inhibition Mechanisms

Research has shown that certain derivatives of this compound can act as inhibitors of various enzymes. The thiophene core, being a bioisostere of the phenyl ring, can enhance biological activity by increasing molecular stability and facilitating interactions with biomolecular targets through π-π stacking and hydrophobic interactions. tandfonline.com

For instance, studies on ethylbenzene (B125841) dehydrogenase (EbDH) have explored the inhibitory potential of thiophene derivatives. 2-methylthiophene (B1210033), a structural analog, has been identified as a mixed-type or competitive inhibitor of this enzyme. nih.gov Furthermore, 2-ethylthiophene (B1329412) has demonstrated weak substrate inhibition. nih.gov This suggests that the thiophene ring itself may play a role in binding to the enzyme's active site. nih.gov

In other research, certain thiophene derivatives have been investigated for their ability to inhibit enzymes involved in cancer metabolism, highlighting their potential as subjects for further oncological research. smolecule.com The interactions can be quite specific, with the thiophene ring potentially engaging in π-π stacking with aromatic amino acids within the active site of an enzyme, while other functional groups, such as carbonyls, may form hydrogen bonds with amino acid residues.

Table 1: Enzyme Inhibition by this compound Analogs

Compound/AnalogEnzyme TargetInhibition TypeReference
2-methylthiopheneEthylbenzene Dehydrogenase (EbDH)Mixed-type/Competitive nih.gov
2-ethylthiopheneEthylbenzene Dehydrogenase (EbDH)Substrate Inhibition nih.gov

Research on Receptor Binding and Modulation of Biological Signaling Pathways

Derivatives of this compound have been the subject of research into their ability to bind to and modulate various receptors, thereby influencing biological signaling pathways.

A notable area of investigation is their interaction with GABA-B receptors. Two compounds, methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate (COR627) and methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate (COR628), have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. researchgate.net These compounds were found to potentiate GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate binding to native GABA-B receptors in rat cortical membranes. researchgate.net Further radioligand binding experiments showed that both COR627 and COR628 increased the affinity of GABA for its high- and low-affinity binding sites on the receptor. researchgate.net

Additionally, a series of 1,2-bis-sulfonamide derivatives containing a thiophene moiety have been designed as chemokine receptor modulators. evitachem.com The sulfonamide group in these molecules is thought to form hydrogen bonds with active sites, potentially modulating receptor functions. evitachem.com

Table 2: Receptor Modulation by this compound Derivatives

CompoundReceptor TargetModulatory EffectReference
Methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate (COR627)GABA-B ReceptorPositive Allosteric Modulator (PAM) researchgate.net
Methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate (COR628)GABA-B ReceptorPositive Allosteric Modulator (PAM) researchgate.net
1,2-bis-sulfonamide derivativesChemokine ReceptorsModulator evitachem.com

In Vitro Biological Activity Evaluations

The in vitro evaluation of this compound derivatives has revealed a spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These studies provide a foundational understanding of the potential of these compounds.

Assessment of Antioxidant Activity

Several studies have synthesized and evaluated thiophene derivatives for their in vitro antioxidant activity. smolecule.com For example, a series of ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized, and their antioxidant screening revealed that some compounds exhibited excellent antioxidant activity, with IC50 values of 48.45 and 45.33, when compared to the standard, ascorbic acid. smolecule.com

In another study, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated for their antioxidant properties using three different models: reduction of 1,1-diphenyl-2-pycrylhydrazyl (DPPH) free radical, scavenging of nitric oxide free radical, and ferric ion-induced lipid peroxidation. innovareacademics.in The results indicated that compounds with a phenolic substitution showed greater antioxidant activity. innovareacademics.in

Furthermore, the antioxidant activity of various thiophene derivatives was assessed using the DPPH radical scavenging method. techscience.com Compounds 8e and 8i from this study demonstrated outstanding antioxidant activity, comparable to ascorbic acid. techscience.comtechscience.com Another study on tetrasubstituted thiophenes evaluated their in vitro antioxidant nitric oxide radical scavenging activity, with compound 4c showing the maximum activity with an IC50 value of 31.59 μg/mL. tandfonline.com

Table 3: In Vitro Antioxidant Activity of Thiophene Derivatives

Derivative ClassAssayKey FindingsReference
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesDPPH ScavengingIC50 values of 48.45 and 45.33 for select compounds. smolecule.com
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylatesDPPH, Nitric Oxide Scavenging, Lipid Peroxidation InhibitionPhenolic substituted compounds showed greater activity. innovareacademics.in
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivativesDPPH ScavengingCompounds 8e and 8i showed excellent activity comparable to ascorbic acid. techscience.comtechscience.com
Tetrasubstituted thiophenesNitric Oxide Radical ScavengingCompound 4c had an IC50 of 31.59 μg/mL. tandfonline.com

Studies on Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory potential. smolecule.com Research has shown that certain derivatives can modulate the immune response, acting as anti-inflammatory agents.

A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates found that compounds with good antioxidant properties also possessed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. innovareacademics.in The percentage of inhibition of paw edema for the evaluated compounds ranged from 70.2% to 83.1%, which was comparable to the standard drug diclofenac (B195802) (85.0%). innovareacademics.in

Similarly, a series of tetrasubstituted thiophene derivatives were evaluated for their in vivo anti-inflammatory activity. tandfonline.com Among the tested compounds, compound 4c demonstrated the highest anti-inflammatory activity, with 71% protection at 10 mg/kg and 77% protection at 20 mg/kg. tandfonline.com

Evaluation of Antimicrobial Efficacy Against Various Pathogenic Strains

Thiophene derivatives have demonstrated promising antimicrobial activity against a variety of bacterial and fungal species. smolecule.com The antimicrobial activity of prepared compounds revealed that certain derivatives exhibited activity comparable to standard drugs like ampicillin (B1664943) and gentamicin. smolecule.com The substituents at the 2-position of the thiophene ring were found to significantly affect their biological activity. smolecule.com

One study investigated 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate and found it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. In another research, novel thienopyrimidine derivatives containing 1,2,4-triazoles and 1,3,4-oxadiazoles were synthesized and screened for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli. hilarispublisher.com The results showed that all tested compounds had good inhibition against the microbial strains. hilarispublisher.com Specifically, compounds with electron-withdrawing groups like chloro and nitro attached to the triazole and oxadiazole rings showed more potent antimicrobial activity. hilarispublisher.com

Furthermore, coumarin-thiophene hybrids have been synthesized and evaluated for their antimicrobial potential. tandfonline.com Derivatives 9c and 9t showed substantial antimicrobial activity against Gram-positive bacteria, with IC₅₀ values of 9.30 and 10.48 μg/mL, respectively. tandfonline.com Thienopyrimidin-4-one derivatives have also been screened, with some 3-substituted analogues showing inhibitory effects against bacteria that were similar or superior to the reference drug Tetracycline. eurjchem.com

Table 4: Antimicrobial Activity of Thiophene Derivatives

Derivative/CompoundPathogenic Strain(s)Key FindingsReference
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylateStaphylococcus aureusMIC of 32 µg/mL.
Thienopyrimidine derivatives with 1,2,4-triazoles and 1,3,4-oxadiazolesB. subtilis, S. aureus, K. pneumonia, E. coliGood inhibition; enhanced by electron-withdrawing groups. hilarispublisher.com
Coumarin-thiophene hybrids (9c and 9t)Gram-positive bacteriaIC₅₀ values of 9.30 and 10.48 μg/mL. tandfonline.com
3-substituted-thieno[2,3-d]pyrimidin-4-onesBacteriaActivity similar or superior to Tetracycline. eurjchem.com

Investigation of Antiproliferative Activity against Cancer Cell Lines in In Vitro Models

Thiophene derivatives have demonstrated significant potential as anticancer agents in preclinical research. Numerous studies have synthesized and evaluated these compounds for their cytotoxic effects against a variety of human cancer cell lines in laboratory settings.

One area of investigation involves the synthesis of thiophene derivatives evaluated for their in vitro antiproliferative activity against human lung cancer cells (A-549). smolecule.com Certain compounds in these studies showed effective cytotoxic activity when compared to the standard drug, adriamycin. smolecule.com Other research has focused on different thiophene analogs, which have shown potent antiproliferative effects against cervical cancer (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cell lines, with IC50 values indicating high potency.

A notable study utilized the Gewald reaction to create a series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives. techscience.comtechscience.com These compounds were screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. techscience.com One derivative, designated as compound 8e , which features an electron-withdrawing nitro group (m-NO2) on a benzylidene ring, exhibited particularly strong and broad-spectrum anticancer activity, inhibiting cancer cell growth at low micromolar concentrations. techscience.comtechscience.com The presence of the thiophene ring is considered a crucial component for the observed biological activity. techscience.com

Further research has identified other thiophene derivatives with significant selective antitumor activity against liver (HepG-2) and colon (Caco-2) cancer cell lines, while showing lower toxicity to normal human cells. researchgate.net These findings underscore the potential of the thiophene scaffold as a basis for the development of new anticancer therapeutic candidates. techscience.comresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Thiophene Derivatives This table is interactive. Click on the headers to sort.

Compound Class Cancer Cell Line(s) Key Findings Reference(s)
Thiophene derivatives Human Lung (A-549) Showed effective cytotoxic activity compared to adriamycin. smolecule.com
Thiophene derivatives HeLa, L1210, CEM Exhibited potent antiproliferative activity with low IC50 values.
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylates 60-cell line panel (NCI) Compound 8e showed broad-spectrum growth inhibition at micromolar concentrations. techscience.comtechscience.com
Fused thiophene scaffolds HeLa, Hep G2 Identified promising candidates with low IC50 values. researchgate.net
Thiophene derivatives HepG-2, Caco-2 Demonstrated significant and selective antitumor activity. researchgate.net
Ethyl 5-amino-3-styrylthiophene-2-carboxylates MCF-7, NCI-H460, SF-268 Compound 5b was among the most active against the tested cell lines. srce.hr

Research into Antiviral Properties

The thiophene nucleus is a structural component of various compounds investigated for their antiviral capabilities. smolecule.comontosight.ai Research has shown that certain thiophene derivatives can inhibit viral replication, suggesting their potential as scaffolds for future antiviral drug development. smolecule.com

For instance, studies have been conducted on oxazoline (B21484) derivatives containing a 2-methylthiophene moiety. nih.gov These compounds were synthesized and tested for their in vitro activity against poliovirus. The research indicated that these derivatives could act as potent inhibitors of the virus, preventing its entry into host cells by interfering with receptor binding or the conformational changes required for uncoating the viral capsid. nih.gov The structural design often involves linking the 2-methylthiophene group to other heterocyclic systems to create hybrid molecules with enhanced biological activity. nih.gov Thiophen-2-amine scaffolds, in particular, have been highlighted as being of significant interest for their potential antiviral applications. researchgate.net

Exploration of Antihypertensive Activity

Derivatives of thiophene have also been a subject of research for their potential to lower blood pressure. smolecule.com Some synthetic thiophene-containing compounds have been found to possess significant antihypertensive activity in non-clinical models. nih.govsmolecule.com For example, certain 8-benzyl and 8-phenoxy analogs of thiophene derivatives have been reported to exhibit improved antihypertensive effects and a longer duration of action in research studies. evitachem.com This has made the thiophene ring a structure of interest in the design of novel agents for cardiovascular research. ajol.info

Studies on Antidepressant and Anticonvulsant Activities

The central nervous system is another area where thiophene derivatives have shown promise in preclinical research. iucr.orgnih.gov A number of these compounds have been reported to exhibit both antidepressant and anticonvulsant properties in various experimental models. iucr.orgiucr.org

A recent study focused on designing and synthesizing a new series of hybrid compounds that combine a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, a structure found in the antiepileptic drug ethosuximide (B1671622). mdpi.com These compounds were evaluated for anticonvulsant activity in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com One promising derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , demonstrated potent, broad-spectrum anticonvulsant activity, with efficacy surpassing that of the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests, respectively. mdpi.com In vitro follow-up studies suggested that its mechanism may involve a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Research into Metabolic Pathways of Thiophene Derivatives (Focus on Chemical Transformations)

The thiophene ring, while generally stable, is known to undergo metabolic transformations in biological systems, which is a critical area of study in medicinal chemistry. acs.org The metabolism is often mediated by cytochrome P450 (CYP450) enzymes and can lead to the formation of reactive metabolites. acs.org

Two primary oxidative pathways for the thiophene ring have been identified. acs.orgwikipedia.orgnih.gov

Thiophene S-oxidation: This pathway involves the oxidation of the sulfur atom to form a highly reactive thiophene S-oxide intermediate. acs.orgacs.org These S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions of the ring. nih.gov In the absence of such protection, the S-oxide can undergo a Diels-Alder-type dimerization reaction or react with cellular nucleophiles like glutathione. acs.org The formation of these reactive intermediates is considered a key step in the bioactivation of some thiophene-containing compounds. acs.orgacs.org

Arene Epoxidation: This pathway involves the formation of a thiophene epoxide across one of the carbon-carbon double bonds. wikipedia.orgnih.gov This epoxide can then undergo an NIH-shift rearrangement to form a hydroxythiophene metabolite. nih.gov Evidence from studies on the drug tienilic acid suggests that for some derivatives, this arene oxide pathway is the favored mechanism for hydroxylation and may be responsible for the formation of subsequent reactive species. nih.gov

Understanding these chemical transformations is crucial, as the balance between bioactivation to reactive metabolites and detoxification pathways can significantly influence the profile of thiophene-containing compounds in biological systems. acs.org

Utility as Building Blocks in Chemical Biology Probes and Advanced Biochemical Tools

The thiophene scaffold, including derivatives of this compound, serves as a versatile building block in organic synthesis for creating more complex molecules for biological and biochemical research. researchgate.netmdpi.com Its chemical properties allow for various functionalization reactions, making it a valuable precursor for chemical biology probes and other advanced tools. wikipedia.orgsmolecule.comchemscene.com

Thiophene derivatives are frequently used as starting materials or key intermediates in multi-step synthetic routes. srce.hrnih.govnih.gov For example, the Gewald reaction, a one-pot synthesis, is commonly used to produce highly functionalized 2-aminothiophenes from simple starting materials. techscience.comtechscience.comajol.info These aminothiophenes can then be further modified to create libraries of compounds for screening purposes or to build specific molecular probes. semanticscholar.orgajol.info

The utility of thiophenes as building blocks is also seen in their incorporation into larger molecular structures designed to interact with specific biological targets. ontosight.aismolecule.com Their structural and electronic properties can be fine-tuned through substitution, allowing chemists to develop tools for studying enzyme mechanisms, receptor binding, and other cellular processes. evitachem.com The synthesis of thiophene-based carboxamides, for example, has been explored to develop novel compounds for probing biological systems. nih.gov

Agricultural Chemical Applications of Substituted Thiophenes

Integration into Agrochemical Formulations for Crop Protection

Based on a comprehensive review of available scientific literature, there is no direct evidence to suggest the integration of 4-ethyl-2-methylthiophene in its own right into commercial agrochemical formulations for crop protection. Research and commercial applications in this area tend to focus on more complex thiophene (B33073) derivatives. For instance, compounds such as ethyl 2-amino-4-methylthiophene-3-carboxylate and methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate are noted for their role as building blocks in the formulation of pesticides and herbicides. chemimpex.com Similarly, other substituted thiophenes like 2-ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been identified as potential candidates for herbicide development. chemicalbook.com However, specific data detailing the use of this compound for this purpose is not present in the reviewed sources.

Development of Herbicidal Compounds and Related Research (e.g., Thiencarbazone-methyl Intermediates)

The development of modern herbicides often involves sophisticated chemical synthesis where thiophene rings act as a core scaffold. A notable example is Thiencarbazone-methyl, a sulfonylurea herbicide used for controlling grasses and broadleaf weeds in corn. justia.com This complex molecule contains a substituted thiophene ring.

Investigations into the synthesis of Thiencarbazone-methyl reveal that it is prepared from specific thiophene intermediates. According to published chemical processes, the synthesis starts from compounds such as 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride or methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate. google.comgoogle.com A thorough review of the synthetic pathways described in the available literature does not indicate that this compound serves as a direct precursor or intermediate in the production of Thiencarbazone-methyl. While substituted thiophenes are crucial to its structure and efficacy, the specific isomer this compound is not mentioned in this context.

Q & A

Q. What are the optimized synthetic routes for 4-ethyl-2-methylthiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic substitution or cross-coupling reactions. For example, thiophene derivatives are often synthesized via Friedel-Crafts alkylation using Lewis acids like AlCl₃ . A detailed protocol includes:
  • Reagent preparation : Use anhydrous conditions to avoid side reactions.
  • Temperature control : Maintain 0–5°C during alkylation to minimize polysubstitution .
  • Characterization : Validate purity via GC-MS and compare retention indices with literature values.
    Data Table :
MethodYield (%)Purity (GC-MS)Key ConditionSource
Friedel-Crafts65–75≥95%AlCl₃, 0°C
Suzuki coupling50–60≥90%Pd(PPh₃)₄, reflux

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Identify substituents via chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, ethyl groups at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet)) .
  • ¹³C NMR : Confirm alkylation positions using DEPT-135 (e.g., quaternary carbons in thiophene ring at δ 125–135 ppm) .
  • Elemental Analysis : Verify empirical formula (C₇H₁₀S) with ≤0.3% deviation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Distillation : Fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) to separate from higher-boiling byproducts .
  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) for small-scale purification .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Software Tools : Gaussian or ORCA for density functional theory (DFT) calculations.
  • Parameters : Optimize geometry at B3LYP/6-31G(d) level; analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic substitution sites .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?

  • Methodological Answer :
  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Perform heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous peak assignments .
  • Step 3 : Use X-ray crystallography (via SHELX software) for definitive structural confirmation .
    Case Study : A 2021 study resolved conflicting NMR data for a thiophene derivative by crystallizing the compound and refining its structure with SHELXL .

Q. What advanced techniques are suitable for studying the supramolecular interactions of this compound in host-guest systems?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve π-π stacking or van der Waals interactions in co-crystals .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand-binding stoichiometry .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity using microdilution methods (e.g., MIC values against S. aureus or E. coli) .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cytochrome P450) .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?

  • Methodological Answer :
  • Standard Deviation : Calculate across triplicate experiments to quantify variability.
  • ANOVA : Identify significant differences between reaction conditions (e.g., catalyst loading) .

Q. How should researchers document synthetic procedures to ensure replicability?

  • Methodological Answer : Follow the "Experimental" section guidelines in :
  • Report yields, melting points, Rf values, and spectral data (with assignments).
  • Cite prior characterization data for known compounds .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound due to its flammability and toxicity?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis and purification.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and flame-resistant lab coats.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.